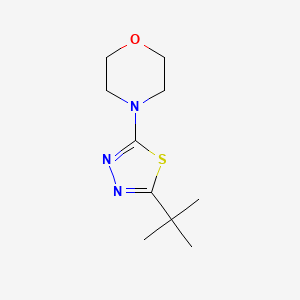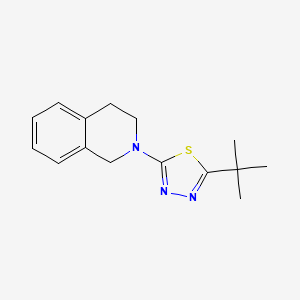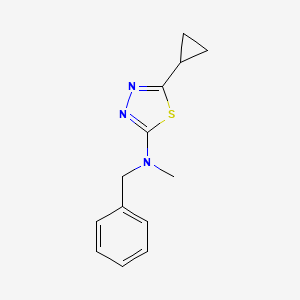
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It’s known to inhibit the corrosion of brass in sea water samples .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is C6H11N3S . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Amino-5-tert-butyl-1,3,4-thiadiazole has a melting point of 183-187 °C . Its predicted boiling point is 272.3±23.0 °C and its predicted density is 1.170±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine has been studied extensively in the field of organic chemistry and has been used in a wide range of applications, including pharmaceuticals and biochemistry. This compound has been used in the synthesis of a number of other compounds, such as amino acids and peptides. It has also been used in the synthesis of a variety of other compounds, such as polymers and dyes. In addition, this compound has been used in the synthesis of a number of drugs, including anti-cancer agents and antibiotics.
Wirkmechanismus
The mechanism of action of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine is not fully understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, and to promote the formation of new bonds between molecules. In addition, it is believed to be involved in the formation of new chemical structures, such as polymers and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the formation of new chemical structures, such as polymers and dyes. In addition, it is believed to be involved in the synthesis of a number of drugs, including anti-cancer agents and antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine in laboratory experiments include its availability, low cost, and its ability to catalyze the formation of new chemical structures. However, there are some limitations to its use. For example, it is not water-soluble and therefore cannot be used in aqueous solutions. In addition, it is not very stable and can be degraded by heat and light.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine in laboratory experiments. These include the synthesis of new compounds, such as peptides and amino acids, the development of new catalysts, and the use of this compound in the synthesis of new drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to new applications in the pharmaceutical and biochemistry industries.
Synthesemethoden
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine can be synthesized through a variety of methods, including the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with morpholine. This reaction proceeds in the presence of a catalyst, such as palladium chloride, and yields a product with a yield of up to 90%. Other methods of synthesis include the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with morpholine in the presence of a base, such as sodium hydroxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-10(2,3)8-11-12-9(15-8)13-4-6-14-7-5-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYPCDTVRPKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B6432291.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)


![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)